3-Bromo-2-(piperidin-1-ylmethyl)aniline
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Overview
Description
3-Bromo-2-(piperidin-1-ylmethyl)aniline is an organic compound with the molecular formula C12H17BrN2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the third position and a piperidin-1-ylmethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(piperidin-1-ylmethyl)aniline typically involves a multi-step process. One common method starts with the bromination of aniline to form 3-bromoaniline. This step can be achieved using copper bromide (CuBr2) as the brominating agent in a suitable solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(piperidin-1-ylmethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-2-(piperidin-1-ylmethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(piperidin-1-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine moiety can enhance the compound’s ability to cross biological membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-Bromoaniline: Lacks the piperidin-1-ylmethyl group, making it less versatile in certain applications.
2-(Piperidin-1-ylmethyl)aniline: Lacks the bromine atom, which can affect its reactivity and applications.
3-Chloro-2-(piperidin-1-ylmethyl)aniline: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness
3-Bromo-2-(piperidin-1-ylmethyl)aniline is unique due to the presence of both the bromine atom and the piperidin-1-ylmethyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C12H17BrN2 |
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Molecular Weight |
269.18 g/mol |
IUPAC Name |
3-bromo-2-(piperidin-1-ylmethyl)aniline |
InChI |
InChI=1S/C12H17BrN2/c13-11-5-4-6-12(14)10(11)9-15-7-2-1-3-8-15/h4-6H,1-3,7-9,14H2 |
InChI Key |
RBTQDGMGHAPKQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC=C2Br)N |
Origin of Product |
United States |
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